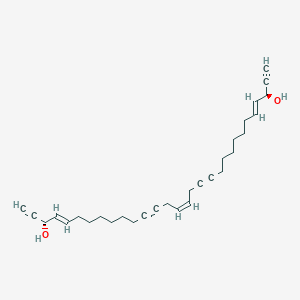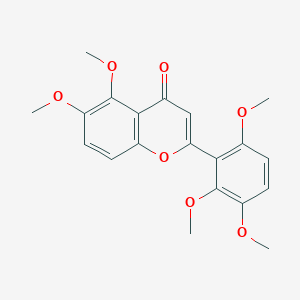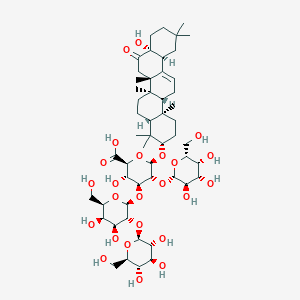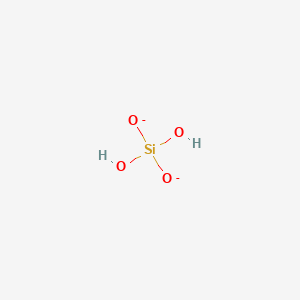
Dihydrogen orthosilicate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrogensilicate(2-) is a divalent inorganic anion obtained by removal of two protons from silicic acid. It is a silicate ion and a divalent inorganic anion. It is a conjugate base of a trihydrogensilicate(1-). It is a conjugate acid of a hydrogensilicate(3-).
Wissenschaftliche Forschungsanwendungen
1. Geochemistry and Mineralogy
Dihydrogen orthosilicate is significant in geochemistry and mineralogy. For example, studies on orthosilicates like stetindite (CeSiO4) and coffinite (USiO4) have shown their formation under hydrothermal conditions, with water playing a crucial role in stabilizing these phases. This research is important for understanding nuclear waste form development and material science applications (Strzelecki et al., 2021).
2. Corrosion Protection
Dihydrogen orthosilicate derivatives have been studied for their effectiveness in corrosion protection. For instance, sodium dihydrogen orthophosphate has been evaluated as an inhibitor for atmospheric corrosion of steel, highlighting its potential in protective coatings (Al‐Mathami et al., 2004).
3. Nanotechnology
In nanotechnology, dihydrogen orthosilicate-based materials have been explored for enhancing the properties of composites. For example, SiO2-graphene oxide hybrids, derived from tetraethyl orthosilicate, have shown improved corrosion protection and mechanical properties in epoxy coatings (Pourhashem et al., 2017).
4. Biomolecular Encapsulation
The compound has applications in the encapsulation of biomolecules. An aqueous sol−gel process using sodium silicate, a related compound, has been developed for encapsulating enzymes and antibodies, presenting a method that avoids the production of harmful byproducts (Bhatia et al., 2000).
5. Crystal Growth
Potassium dihydrogen ortho-phosphate, another derivative, has been used for growing single crystals in silica gels. These crystals have applications in various technological and scientific fields (Joshi et al., 1978).
6. Radioactive Waste Disposal
Research has indicated the potential use of actinide orthosilicates, including dihydrogen orthosilicate derivatives, in creating mineral-like matrices for safe disposal of radioactive waste, demonstrating the material's relevance in environmental safety and nuclear science (Orlova, 2007).
7. Lithium-Ion Batteries
Dihydrogen orthosilicate-based materials like Li2MSiO4 have been identified as promising cathode materials for high-capacity lithium-ion batteries. Their stability and environmental friendliness make them attractive for sustainable energy storage (Girish & Shao, 2015).
Eigenschaften
Produktname |
Dihydrogen orthosilicate |
|---|---|
Molekularformel |
H2O4Si-2 |
Molekulargewicht |
94.1 g/mol |
IUPAC-Name |
dihydroxy(dioxido)silane |
InChI |
InChI=1S/H2O4Si/c1-5(2,3)4/h1-2H/q-2 |
InChI-Schlüssel |
CEZYDDDHSRIKKZ-UHFFFAOYSA-N |
Kanonische SMILES |
O[Si](O)([O-])[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(8R,9S,10S,13S,14S)-3-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B1261926.png)
![1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-Hydroxy-10,13-dimethyl-3-(trifluoromethyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1261927.png)
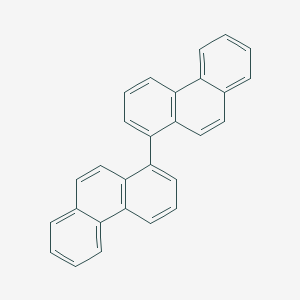
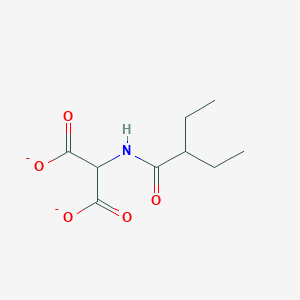
![1,3-Dihydrospiro[indene-2,2'-pyrrolidine]](/img/structure/B1261933.png)
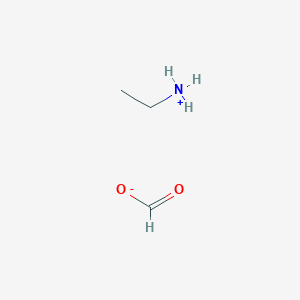
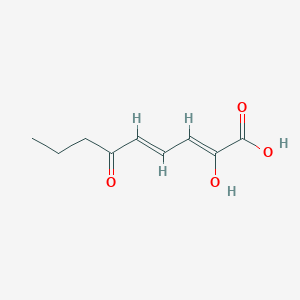
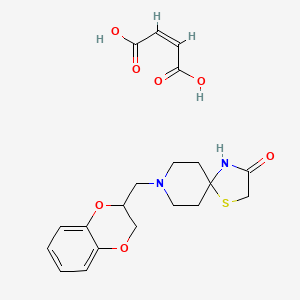
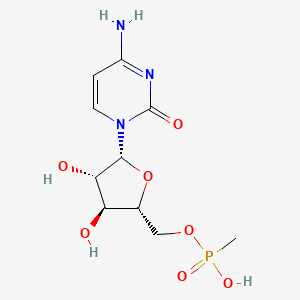
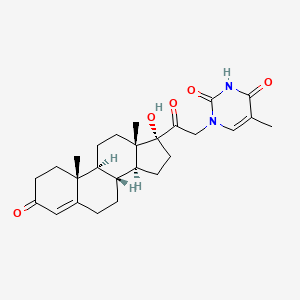
![(8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-7,17-dione](/img/structure/B1261942.png)
